3-(1-Hydroxyethyl)benzonitrile
Overview
Description
3-(1-Hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H9NO. It consists of a benzonitrile backbone with a hydroxyethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction typically requires mild conditions and can be catalyzed by acids . Another approach involves the use of ionic liquids as recycling agents, which can simplify the separation process and eliminate the need for metal salt catalysts .
Industrial Production Methods
Industrial production of benzonitrile derivatives often involves the cyanation of benzene halides or the ammoxidation of toluene, ammonia, and air . These methods are advantageous due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Synthetic Organic Chemistry: Used as a starting material in the synthesis of amides, esters, heterocyclic compounds, and polymers.
Medicinal Chemistry: Investigated for its potential use as a drug or therapeutic agent.
Biochemistry: Studied for its interactions with biological molecules and potential biochemical effects.
Industry: Utilized in the production of advanced coatings, pesticides, and dyes.
Mechanism of Action
The exact mechanism of action of 3-(1-Hydroxyethyl)benzonitrile is not fully understood. it is believed that the hydroxyethyl group may act as a hydrogen bond acceptor, allowing the compound to interact with other molecules. The nitrile group may act as a nucleophile, facilitating reactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound without the hydroxyethyl substituent.
3-(1-Hydroxyethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3-(1-Hydroxyethyl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(1-Hydroxyethyl)benzonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(1-hydroxyethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFGALOARUPOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459348 | |
Record name | 3-(1-hydroxyethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115098-69-6 | |
Record name | 3-(1-hydroxyethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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